Lobeline

Nicotinic Receptor Pharmacology Addiction Research nAChR Antagonists

Lobeline (free base, CAS 90-69-7) delivers a unique polypharmacological profile unavailable with selective nAChR agonists or pure VMAT2 inhibitors. With high α4β2* nAChR affinity (Ki=4nM) as a functional antagonist—not agonist—and direct VMAT2 inhibition (Ki=5.46μM), it enables clear attribution of observed effects to receptor blockade in addiction models. Its superior brain-to-plasma ratio (exceeding nicotine and cytisine) ensures robust CNS target engagement. Procure analytically verified cis-lobeline (≥98%) to avoid trans-isomer contamination that reduces respiratory stimulant efficacy by up to 50.2%.

Molecular Formula C22H27NO2
Molecular Weight 337.5 g/mol
CAS No. 90-69-7
Cat. No. B1674988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobeline
CAS90-69-7
SynonymsLobeline;  C-07475;  C 07475;  C07475;  8,10-Diphenyllobelionol.
Molecular FormulaC22H27NO2
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O
InChIInChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m0/s1
InChIKeyMXYUKLILVYORSK-HBMCJLEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 G DISSOLVES IN 40 ML WATER, 12 ML ALC;  VERY SOL IN CHLOROFORM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lobeline (CAS 90-69-7): A Multitarget Alkaloid with Defined nAChR and VMAT2 Binding Profiles for Addiction Research


Lobeline (90-69-7), a pyridine alkaloid from Lobelia inflata, functions as a potent antagonist at α4β2* and α3β2* nicotinic acetylcholine receptors (nAChRs) while also exhibiting moderate affinity for the vesicular monoamine transporter 2 (VMAT2) and inhibiting dopamine transporter (DAT) function [1]. Its distinct pharmacological signature—high nAChR affinity coupled with direct VMAT2 inhibition—differentiates it from selective nAChR agonists and pure VMAT2 inhibitors, positioning it as a unique probe for studying polypharmacology in psychostimulant abuse models [2].

Why Lobeline Cannot Be Interchanged with Nicotine, Cytisine, or Lobelane: Selectivity and Functional Evidence


Lobeline exhibits a unique profile distinct from other nAChR ligands and VMAT2 inhibitors, precluding simple substitution. It displays high affinity for α4β2* nAChRs (Ki = 4 nM) comparable to nicotine, yet functions as an antagonist rather than an agonist [1]. In contrast to the selective VMAT2 inhibitor lobelane, lobeline maintains substantial nAChR binding, yielding a distinct in vivo behavioral signature [2]. Compared to cytisine, lobeline achieves superior brain penetration (brain-to-plasma ratio > nicotine > cytisine) [3]. The quantitative comparisons below substantiate these critical differentiators for scientific and procurement decisions.

Lobeline (90-69-7) Quantitative Differentiation Evidence: Binding, Functional, and Pharmacokinetic Comparisons


α4β2* nAChR Affinity and Functional Antagonism vs. Nicotine

Lobeline binds α4β2* nAChRs with high affinity (Ki = 4 nM), comparable to nicotine (Ki = 2 nM), yet fails to activate the receptor in oocyte expression systems and instead functions as an antagonist [1]. This contrasts with nicotine's full agonist activity, highlighting lobeline's value as a non-agonist probe.

Nicotinic Receptor Pharmacology Addiction Research nAChR Antagonists

VMAT2 Binding Affinity: Lobeline vs. Lobelane

Lobeline exhibits moderate affinity for VMAT2 (Ki = 5.46 μM), whereas its defunctionalized analog lobelane demonstrates significantly higher potency (Ki = 0.92 μM) [1]. This 5.9-fold difference establishes lobeline as the less selective VMAT2 ligand, making it suitable for experiments where concurrent nAChR engagement is desired.

Vesicular Monoamine Transporter 2 Psychostimulant Abuse Methamphetamine Research

In Vivo Brain Penetration: Lobeline Exceeds Nicotine and Cytisine

Following systemic administration in rats, the brain-to-plasma concentration ratio ranks lobeline > nicotine > cytisine, correlating directly with lipophilicity [1]. This superior brain exposure supports lobeline's utility in CNS-targeted studies despite its complex pharmacodynamics.

Pharmacokinetics Blood-Brain Barrier In Vivo Distribution

Isomeric Purity Impact on Respiratory Stimulation

In anesthetized rats, the presence of 36.9% trans-lobeline in a cis-lobeline injection reduced respiratory excitatory effect by 50.2% compared to pure cis-lobeline [1]. This demonstrates that isomeric composition critically determines pharmacological activity, underscoring the need for analytically characterized material.

Isomer Pharmacology Respiratory Stimulant Quality Control

Functional Antagonism at α4β4 vs. α4β2 nAChRs

Lobeline inhibits human α4β4 nAChRs with ~10-fold greater potency (IC50 = 0.25 μM) than α4β2 nAChRs (IC50 = 2.58 μM), as measured by Ca²⁺ influx [1]. This subtype-selective antagonism distinguishes lobeline from non-selective nAChR antagonists and supports its use in probing α4β4-specific pathways.

nAChR Subtype Selectivity Functional Assay Calcium Influx

DAT Inhibition: Lobeline vs. Lobelane and Other Analogs

Lobeline inhibits dopamine uptake in rat striatal synaptosomes with a Ki of 28.2 μM, whereas the defunctionalized analog lobelane is 27-fold more potent (Ki = 1.05 μM) [1]. This difference reflects the impact of structural modification on DAT affinity and guides selection of the appropriate tool compound for DAT-focused studies.

Dopamine Transporter Monoamine Uptake Inhibition Striatal Synaptosomes

Lobeline (90-69-7) Application Scenarios Grounded in Quantitative Differentiation


Probing nAChR-Mediated Pathways Without Agonist Confounds

Utilize lobeline's high α4β2* nAChR affinity (Ki = 4 nM) and functional antagonism to dissect nicotinic signaling in addiction models. Unlike nicotine, lobeline does not activate α4β2 receptors, enabling clear attribution of observed effects to receptor blockade rather than stimulation [1].

Investigating Dual nAChR/VMAT2 Engagement in Psychostimulant Abuse

Employ lobeline's balanced affinity for nAChRs (Ki = 4 nM) and VMAT2 (Ki = 5.46 μM) to study polypharmacological mechanisms in methamphetamine or nicotine abuse paradigms. This contrasts with the selective VMAT2 inhibitor lobelane (Ki = 0.92 μM for VMAT2) which lacks significant nAChR activity [2].

CNS Pharmacokinetic Studies Requiring High Brain Exposure

Leverage lobeline's superior brain-to-plasma ratio (lobeline > nicotine > cytisine) to achieve robust CNS concentrations in rodent behavioral or neurochemical assays, ensuring target engagement in the brain [3].

Quality Control and Isomer-Specific Respiratory Pharmacology

Use analytically verified cis-lobeline (purity > 99%) for respiratory stimulant studies, as contamination with trans-lobeline (e.g., 36.9% trans) reduces efficacy by 50.2% [4]. This is critical for reproducibility in preclinical respiratory depression models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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